2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid
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Overview
Description
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid typically involves a multi-step process. The initial step often includes the nitration of aniline derivatives to introduce nitro groups. This is followed by diazotization, where the amino group is converted into a diazonium salt. The diazonium salt then undergoes azo coupling with another aromatic compound containing hydroxyl groups, resulting in the formation of the azo dye.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is usually purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo groups can be reduced to hydrazo groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydrazo compounds.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo groups (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. In biological systems, the compound can interact with cellular components, leading to staining or other effects.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
Uniqueness
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry.
Properties
CAS No. |
84100-00-5 |
---|---|
Molecular Formula |
C18H13N7O9S |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H13N7O9S/c19-11-7-9(1-5-14(11)25(30)31)20-23-17-15(26)6-4-13(18(17)27)22-21-12-3-2-10(24(28)29)8-16(12)35(32,33)34/h1-8,20-21H,19H2,(H,32,33,34)/b22-13-,23-17+ |
InChI Key |
CGJOOJUTVZREOV-NKLWKMRFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)/C2=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)C2=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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